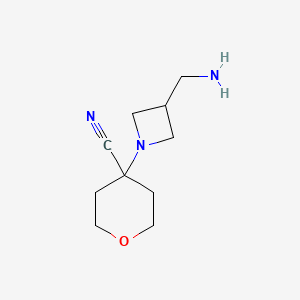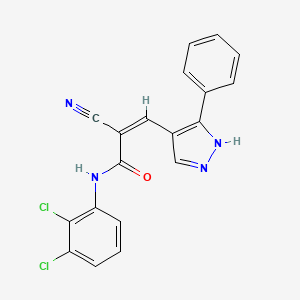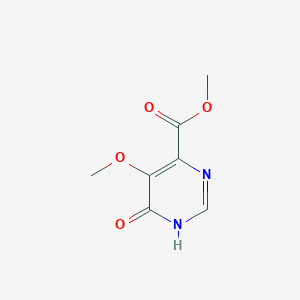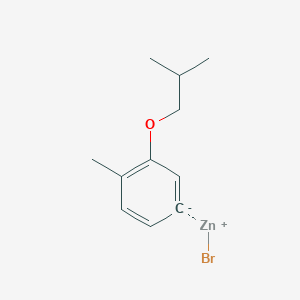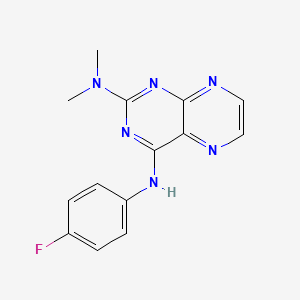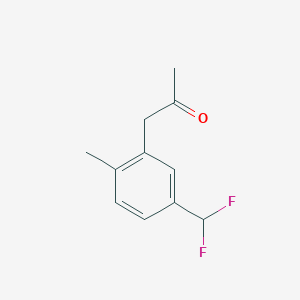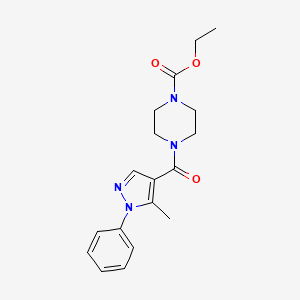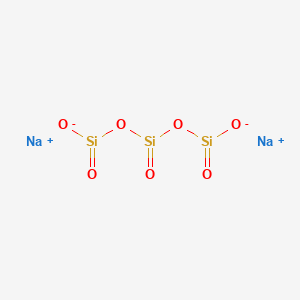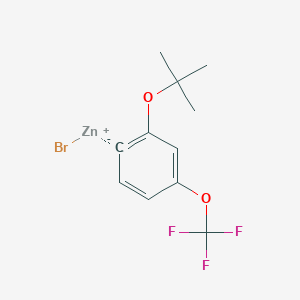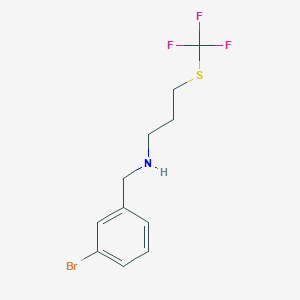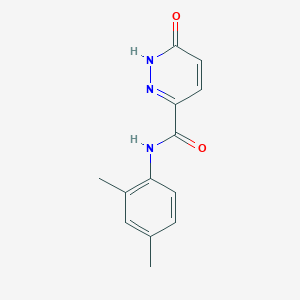![molecular formula C10H12F3NO3 B14871812 (2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid](/img/structure/B14871812.png)
(2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Butenoic Acid: The final step involves coupling the trifluoromethyl piperidine with butenoic acid under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies investigating the interaction of trifluoromethyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of (2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
- (2E)-4-Oxo-4-[3-(trifluoromethyl)pyrrolidin-1-YL]but-2-enoic acid
- (2E)-4-Oxo-4-[3-(trifluoromethyl)morpholin-1-YL]but-2-enoic acid
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the butenoic acid moiety. While the piperidine ring in (2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid provides a specific steric and electronic environment, the pyrrolidine and morpholine rings in the similar compounds offer different properties.
- Unique Features: The presence of the trifluoromethyl group in all these compounds imparts unique electronic properties, but the piperidine ring in this compound may offer better stability and binding affinity in certain biological contexts.
Properties
Molecular Formula |
C10H12F3NO3 |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
(E)-4-oxo-4-[3-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid |
InChI |
InChI=1S/C10H12F3NO3/c11-10(12,13)7-2-1-5-14(6-7)8(15)3-4-9(16)17/h3-4,7H,1-2,5-6H2,(H,16,17)/b4-3+ |
InChI Key |
GJQYNPBSUHYCRY-ONEGZZNKSA-N |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14871734.png)
